molecular formula C23H19ClFNO2 B2748316 (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 477888-41-8

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one

Cat. No.: B2748316
CAS No.: 477888-41-8
M. Wt: 395.86
InChI Key: ISUPTYHJNJBYAJ-BUHFOSPRSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a prop-2-en-1-one group (also known as an alpha, beta-unsaturated ketone), which is conjugated with a methylaniline group (an aniline derivative) and a methoxyphenyl group (a phenyl derivative). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the conjugated system (the alternating single and double bonds) in the prop-2-en-1-one group could potentially give this compound interesting optical and electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the alpha, beta-unsaturated ketone could potentially undergo Michael addition or aldol condensation reactions. The aniline group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of the polar methoxy and anilino groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structure of related phosphazene-(eta 6-arene)chromium tricarbonyl derivatives have been explored, highlighting the versatility of incorporating fluoro and chloro substituents into complex molecules for potential applications in organometallic chemistry (Allcock et al., 1991).

Applications in Molecular Imaging

  • Research on the synthesis of [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography demonstrates the utility of fluorinated and chlorinated compounds in the development of diagnostic imaging agents (Holt et al., 2006).

Organic Electronics and Photophysical Properties

  • A study on the synthesis of crystalline fluoro-functionalized imines provides insights into the potential of such compounds in nonlinear optical (NLO) applications, emphasizing their stability and electronic properties (Ashfaq et al., 2022).

Environmental and Biological Implications

  • The reductive dechlorination of methoxychlor and DDT by a human intestinal bacterium under anaerobic conditions has been studied, indicating the environmental and health relevance of chloro and fluoro-substituted compounds in bioremediation processes (Yim et al., 2008).

Molecular Structure and Reactivity

  • Investigations into the molecular structure, FT-IR, first-order hyperpolarizability, and NBO analysis of related compounds underscore the importance of fluoro and chloro substituents in determining the electronic and optical properties of organic molecules (Najiya et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-5-9-18(10-6-16)26-14-13-23(27)17-7-11-19(12-8-17)28-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPTYHJNJBYAJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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